molecular formula C13H15NO4S B2579034 5-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2034613-00-6

5-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No. B2579034
CAS RN: 2034613-00-6
M. Wt: 281.33
InChI Key: FVOZVJNMJAWJCP-UHFFFAOYSA-N
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Description

The compound “5-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane” is a complex organic molecule. It contains a 2,3-dihydrobenzofuran moiety, which is a type of oxygen-containing heterocycle, and a 2-oxa-5-azabicyclo[2.2.1]heptane moiety, which is a type of nitrogen-containing heterocycle .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the 2,3-dihydrobenzofuran and 2-oxa-5-azabicyclo[2.2.1]heptane moieties, followed by their coupling via a sulfonyl linkage .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 2,3-dihydrobenzofuran and 2-oxa-5-azabicyclo[2.2.1]heptane rings, as well as the sulfonyl group connecting them .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the heterocyclic rings and the sulfonyl group. The 2,3-dihydrobenzofuran moiety might undergo reactions at the oxygen atom or the adjacent carbon atoms, while the 2-oxa-5-azabicyclo[2.2.1]heptane moiety might undergo reactions at the nitrogen atom or the adjacent carbon atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, its solubility would be affected by the presence of the polar sulfonyl group and the heterocyclic rings .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of various bicyclic and tricyclic compounds, including those related to the chemical structure of 5-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane, has been widely explored due to their potential applications in organic chemistry and pharmaceuticals. These compounds are often synthesized through reactions involving cyclopropenes, aziridines, and azabicyclo compounds, showcasing their versatility in chemical synthesis.

For instance, the synthesis of 3-oxa- and 3-azabicyclo[4.1.0]heptanes through gold-catalyzed cycloisomerization of cyclopropenes highlights the potential of utilizing such structures for creating complex molecular architectures (Miege et al., 2010). Similarly, studies on the desymmetrization of N-sulfonated aziridines and the synthesis of sulfonyl-substituted bicyclic dioxetanes emphasize the chemical reactivity and functionalization possibilities of these bicyclic compounds (Müller et al., 2004; Watanabe et al., 2010).

Chemical Stability and Characterization

Research on the stability and characterization of these compounds provides insight into their potential applications. The physicochemical characterization of metastable phases in drug compounds, for example, is crucial for understanding their behavior in pharmaceutical formulations (Mortko et al., 2010). Additionally, the synthesis and analysis of dispiro derivatives of 7-oxa-1-azabicyclo[2.2.1]heptane demonstrate the conformational diversity and structural potential of these compounds in drug design and organic synthesis (Rowicki et al., 2019).

Potential Pharmaceutical Applications

While the explicit mention of this compound in pharmaceutical research is scarce, the investigation of similar bicyclic structures for their antiproliferative activity suggests a broader relevance in medicinal chemistry. The synthesis and study of sulfonamides based on 2-azabicycloalkane skeletons, for example, highlight the exploration of these compounds for antitumor agents (Iwan et al., 2020).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. Its biological activity would depend on its ability to interact with biological targets, which in turn would depend on its structure and the presence of functional groups .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with any chemical, appropriate precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its reactivity, and evaluation of its biological activity .

properties

IUPAC Name

5-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4S/c15-19(16,14-7-11-6-10(14)8-18-11)12-1-2-13-9(5-12)3-4-17-13/h1-2,5,10-11H,3-4,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVOZVJNMJAWJCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)S(=O)(=O)N3CC4CC3CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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